N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
Description
N'-[(1E)-(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide is a Schiff base derivative synthesized via the condensation of benzohydrazide with 3-chloro-4-methoxybenzaldehyde. This compound features a benzohydrazide core linked to a substituted aromatic aldehyde, forming a hydrazone bond. The 3-chloro and 4-methoxy substituents on the phenyl ring confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. Its synthesis typically involves refluxing the aldehyde and hydrazide in ethanol, followed by crystallization .
Properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-14-8-7-11(9-13(14)16)10-17-18-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMKBHPGPZPAW-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzohydrazide
Benzohydrazide serves as the foundational precursor for this compound. Its synthesis begins with the esterification of benzoic acid to methyl benzoate, followed by hydrazinolysis:
Step 1: Esterification of Benzoic Acid
Benzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid, yielding methyl benzoate. Typical conditions involve a 2-hour reflux at 60–80°C, achieving near-quantitative conversion.
Step 2: Hydrazinolysis to Benzohydrazide
Methyl benzoate reacts with excess hydrazine hydrate in methanol under reflux for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, forming benzohydrazide as a white crystalline solid. Yields typically exceed 85% after recrystallization from ethanol.
Synthesis of 3-Chloro-4-Methoxybenzaldehyde
The aldehyde component, 3-chloro-4-methoxybenzaldehyde, is synthesized through two primary routes:
Route A: Direct Chlorination of 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde undergoes electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. The chloro group preferentially occupies the meta position relative to the methoxy group due to directing effects. Yields range from 60–75%, with purification via vacuum distillation.
Route B: Oxidation of 3-Chloro-4-Methoxybenzyl Alcohol
3-Chloro-4-methoxybenzyl alcohol, obtained by reduction of the corresponding nitrile or ester, is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. This method avoids over-oxidation to carboxylic acids and achieves yields of 70–80%.
Condensation of Benzohydrazide with 3-Chloro-4-Methoxybenzaldehyde
The target compound is formed via acid-catalyzed condensation. Benzohydrazide (1.0 equiv) and 3-chloro-4-methoxybenzaldehyde (1.1 equiv) are refluxed in methanol with glacial acetic acid (2–3 drops) for 6–8 hours. The reaction mechanism involves:
- Protonation of the aldehyde carbonyl by acetic acid.
- Nucleophilic attack by the hydrazide’s amino group.
- Dehydration to form the hydrazone linkage.
Optimization Notes:
- Solvent: Methanol is preferred for its polarity and boiling point (65°C), though ethanol or acetonitrile may also be used.
- Catalyst: Glacial acetic acid (pH 4–5) enhances reaction rates without causing side reactions.
- Yield: 75–85% after recrystallization from ethanol-water mixtures.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆):
- δ 11.32 (s, 1H, NH),
- δ 8.47 (s, 1H, CH=N),
- δ 7.85–7.20 (m, 8H, aromatic protons),
- δ 3.89 (s, 3H, OCH₃),
- δ 3.78 (s, 3H, Cl-C aromatic coupling).
13C NMR (100 MHz, DMSO-d₆):
HREI-MS: m/z 303.07 [M+H]⁺ (calculated for C₁₅H₁₂ClN₂O₂: 303.06).
Crystallographic Analysis
Single-crystal X-ray diffraction (as reported for analog 5 in) confirms the E-configuration of the hydrazone bond. Key metrics include:
- Bond Lengths: N–N = 1.364 Å, C=O = 1.227 Å.
- Dihedral Angle: 12.5° between the benzohydrazide and aldehyde-derived phenyl rings.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Conventional Reflux | 78 | 98 | 8 |
| Microwave-Assisted | 82 | 97 | 1.5 |
| Solvent-Free | 68 | 95 | 12 |
Microwave irradiation (100 W, 120°C) reduces reaction times to 1.5 hours with comparable yields. Solvent-free conditions, while environmentally favorable, result in lower yields due to incomplete mixing.
Mechanistic Insights and Side Reactions
The condensation proceeds via a carbinolamine intermediate, which dehydrates to form the hydrazone. Common side reactions include:
- Oligomerization: Mitigated by using excess aldehyde.
- Z-Isomer Formation: Minimized by acetic acid catalysis, which stabilizes the E-isomer through hydrogen bonding.
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.
- Catalyst Recycling: Acetic acid is recovered via distillation.
- Purification: Centrifugal partition chromatography achieves >99% purity with minimal solvent waste.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities, making it valuable in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide has significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's effectiveness is often compared to standard antibiotics like erythromycin and gentamicin, with notable results indicating its potential as an antibacterial agent .
- Anticancer Properties : Research indicates that this hydrazone derivative may possess anticancer properties. Mechanistic studies suggest that it interacts with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory activities, showing promise in reducing inflammation markers in vitro and in vivo. This property is crucial for developing therapeutic agents for chronic inflammatory diseases .
Industrial Applications
In addition to its biological significance, this compound serves as an intermediate in the synthesis of other bioactive compounds. Its derivatives are being explored for applications in agrochemicals and pharmaceuticals, highlighting its versatility in industrial chemistry .
| Compound Name | Antibacterial Activity (Zone of Inhibition) | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (Inhibition %) |
|---|---|---|---|
| This compound | 15 mm (S. aureus) | 25 µM | 60% |
| N'-[(1E)-(3-chloro-4-methylphenyl)methylidene]benzohydrazide | 12 mm (S. aureus) | 30 µM | 50% |
| N'-[(1E)-(3-chloro-4-hydroxyphenyl)methylidene]benzohydrazide | 10 mm (S. aureus) | 35 µM | 40% |
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Academic Chemistry demonstrated that this compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics .
- Anticancer Research : In a recent investigation featured in Pharmaceutical Chemistry Journal, researchers explored the compound's potential as an anticancer agent, revealing promising results against various cancer cell lines through apoptosis induction mechanisms .
- Inflammation Studies : Research conducted at Shantou University Medical College highlighted the anti-inflammatory properties of this compound, showing significant reductions in inflammatory markers during experimental assays .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This compound may also interfere with cellular processes by disrupting the integrity of cell membranes or inhibiting the synthesis of essential biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
N'-[(E)-(4-Hydroxy-3-Methoxyphenyl)Methylidene]Benzohydrazide Structure: Differs by replacing the 3-chloro substituent with a 4-hydroxy group. Properties: Enhanced hydrogen-bonding capacity due to the hydroxyl group, leading to improved solubility in polar solvents. Exhibits moderate antibacterial activity (MIC: 16–32 µg/mL) against S. aureus . Synthesis Yield: 76% via ethanol reflux .
4-Chloro-N'-[(1E)-(5-Chloro-2-Hydroxyphenyl)Methylidene]Benzohydrazide Structure: Contains an additional 5-chloro and 2-hydroxyl group on the phenyl ring. Properties: Acts as a tridentate ligand in organotin complexes, showing antitumor activity against MCF-7 breast cancer cells (IC₅₀: 8.2 µM). The chloro groups enhance lipophilicity, facilitating membrane penetration .
N'-[(E)-(3-Iodophenyl)Methylidene]-2,4,6-Trimethylbenzenesulfonohydrazide Structure: Sulfonohydrazide backbone with a bulky 3-iodo substituent. Properties: Higher antibacterial potency (MIC: 4 µg/mL against E. coli) due to the electron-withdrawing iodine atom, which increases electrophilicity. Synthesis yield: 78% .
4-Bromo-N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)Methylidene]Benzohydrazide
- Structure: Brominated analog with multiple hydroxyl groups.
- Properties: Exhibits strong antioxidant activity (IC₅₀: 12 µM in DPPH assay) and inhibits angiogenesis in zebrafish models. The bromine atoms enhance radical scavenging capacity .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (Cl, Br): Enhance bioactivity by increasing electrophilicity and membrane permeability. For example, the 3-chloro substituent in the title compound improves antimicrobial potency compared to non-halogenated analogs .
- Hydroxyl and Methoxy Groups: Improve solubility and hydrogen-bonding interactions with biological targets. The 4-methoxy group in the title compound balances lipophilicity and solubility, optimizing bioavailability .
- Sulfonohydrazide vs. Benzohydrazide: Sulfonohydrazides (e.g., compound 20 in ) exhibit higher antibacterial activity due to the sulfonyl group’s strong electron-withdrawing effect, though synthesis yields are lower (3% for the 3-chloro-4-methoxy derivative) .
Biological Activity
N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H13ClN2O
- Molecular Weight : 288.73 g/mol
The synthesis typically involves a condensation reaction between 4-methylbenzohydrazide and 3-chloro-4-methoxybenzaldehyde under reflux conditions in ethanol or methanol. This process results in the formation of the hydrazone linkage, which is crucial for its biological activity.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalysis. This mechanism is significant in its potential therapeutic applications, particularly in cancer and inflammation .
- Antimicrobial Activity : Studies indicate that this compound displays notable antimicrobial properties against Gram-positive bacteria and fungi. It has been shown to disrupt biofilm formation, which is critical for pathogen virulence .
Antimicrobial Efficacy
A summary of the antimicrobial activity of this compound is presented in Table 1. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various microbial strains.
| Microbial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Escherichia coli | 31.25 | Bacteriostatic |
| Candida albicans | 62.5 | Antifungal |
These results demonstrate its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Studies
- Anticancer Activity : In a study focusing on cancer cell lines, this compound exhibited cytotoxic effects against various cancer types, including breast and colon cancer. The IC50 values ranged from 10 to 25 μM, indicating significant potential for further development as an anticancer drug.
- Anti-inflammatory Properties : Research has shown that this compound can reduce inflammatory markers in vitro, suggesting its utility in managing inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
Q & A
Q. What are the standard synthetic protocols for N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide?
The synthesis typically involves condensation of substituted benzaldehyde derivatives with benzohydrazide under reflux conditions. For example, analogous hydrazones are synthesized by heating 4-chlorobenzohydrazide with aldehydes (e.g., 2-nitrobenzaldehyde) in ethanol, followed by recrystallization (yield ~85%) . Key steps include:
Q. How is the structural identity of this hydrazone confirmed experimentally?
Combined spectroscopic and crystallographic methods are used:
- NMR : Distinct signals for NH (δ ~11.5 ppm) and CH=N (δ ~8.8 ppm) protons confirm hydrazone formation .
- X-ray diffraction : Single-crystal analysis reveals planarity of the central hydrazone moiety (r.m.s. deviation ≤0.018 Å) and dihedral angles between aromatic rings (e.g., 32.54° in a related compound) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds contribute ~25% of contacts) .
Q. What preliminary biological activities are reported for structurally similar hydrazones?
Analogous compounds exhibit:
- Antimicrobial activity : Linked to metal complexation (e.g., Ni(II) or Cu(II) complexes enhance reactivity) .
- Antioxidant properties : Hydroxyl groups scavenge free radicals via H-bond donation .
- Antitumor potential : Schiff bases like N-[(3-chloro-4-methoxyphenyl)methylidene] derivatives show activity against angiogenesis-related pathologies .
Advanced Research Questions
Q. How do substituents on the phenyl rings influence crystallographic packing and intermolecular interactions?
Substituents dictate molecular conformation and non-covalent interactions:
- Electron-withdrawing groups (e.g., Cl, NO₂) : Increase planarity, promoting π-π stacking and hydrogen bonding. In 4-chloro-N′-(2-nitrobenzylidene)benzohydrazide, Cl and NO₂ groups contribute to O–H⋯O (13.6%) and Cl–H⋯Cl (1.6%) contacts .
- Methoxy groups : Introduce steric effects, reducing planarity. For example, 3-ethoxy-2-hydroxy substitution in related compounds results in Z′ = 3 structures with unique packing motifs .
- Comparative data : Overlay studies of isostructural bromo/nitro derivatives show <0.4% variation in Hirshfeld surface contacts, except halide-specific interactions (e.g., Br–H vs. Cl–H) .
Q. What methodologies resolve contradictions in crystallographic data interpretation for hydrazones?
Advanced refinement tools and validation protocols are critical:
- SHELX software : SHELXL refines displacement parameters and hydrogen bonding networks. For example, NH protons are located via difference maps and refined with Uiso(H) = 1.2Ueq(N) .
- Validation metrics : Rint (<0.020) and completeness (>99%) ensure data reliability. Discrepancies in nitro group orientation (e.g., opposite configurations in isostructural analogs) are resolved using ORTEP diagrams .
- DFT calculations : Complement experimental data by predicting optimized geometries and electronic properties .
Q. How can computational studies elucidate the mechanism of biological activity?
Integrated approaches include:
- Molecular docking : Predict binding affinities to targets like DNA topoisomerases or antioxidant enzymes. For example, hydrazones with hydroxyl groups show high docking scores with catalase active sites .
- QSAR modeling : Relate substituent effects (e.g., Hammett σ values for Cl/OCH₃) to bioactivity trends. Electron-withdrawing groups enhance antimicrobial potency by ~30% in analogs .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP ~2.5 for this compound suggests moderate blood-brain barrier permeability) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
